molecular formula C11H23ClN2O2 B1378044 Azepan-4-yl-carbamic acid tert-butyl ester hydrochloride CAS No. 1263378-54-6

Azepan-4-yl-carbamic acid tert-butyl ester hydrochloride

Cat. No. B1378044
CAS RN: 1263378-54-6
M. Wt: 250.76 g/mol
InChI Key: ZRFSAZHRFOYRMQ-UHFFFAOYSA-N
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Description

Azepan-4-yl-carbamic acid tert-butyl ester hydrochloride is a chemical compound with the CAS Number: 1263378-54-6 . It has a molecular weight of 250.77 . The IUPAC name of this compound is tert-butyl 4-azepanylcarbamate hydrochloride . It is a white solid in physical form .


Molecular Structure Analysis

The InChI code for Azepan-4-yl-carbamic acid tert-butyl ester hydrochloride is 1S/C11H22N2O2.ClH/c1-11(2,3)15-10(14)13-9-5-4-7-12-8-6-9;/h9,12H,4-8H2,1-3H3,(H,13,14);1H . This code represents the molecular structure of the compound.


Physical And Chemical Properties Analysis

Azepan-4-yl-carbamic acid tert-butyl ester hydrochloride is a white solid . It has a molecular weight of 250.77 .

Scientific Research Applications

Chemical Synthesis and Characterization

"Azepan-4-yl-carbamic acid tert-butyl ester hydrochloride" is utilized in the synthesis and structural elucidation of complex organic compounds. For instance, it has been involved in the synthesis of regioisomers and derivatives with potential pharmacological properties (Xia, Chen, & Yu, 2013). The chemical structure of these compounds is established using various analytical techniques, highlighting the compound's role in facilitating the development of new chemical entities with defined molecular architectures.

Pharmacological Research

In the realm of pharmacology, the compound serves as a precursor or intermediate in the synthesis of drug candidates. For example, it has been used in the synthesis of novel azepane derivatives evaluated for protein kinase B (PKB-alpha) inhibition, demonstrating its utility in the development of potential therapeutic agents targeting specific biochemical pathways (Breitenlechner et al., 2004).

Polymer Science

In polymer science, derivatives of "Azepan-4-yl-carbamic acid tert-butyl ester hydrochloride" have been explored for their role in the anionic ring-opening polymerization, leading to the creation of polycarbonates with specific structural features (Sanda, Kamatani, & Endo, 2001). This application is significant for developing new materials with tailored properties for various industrial applications.

Methodological Advances

The compound is also instrumental in advancing synthetic methodologies, such as the mild and efficient one-pot Curtius rearrangement, which enables the formation of tert-butyl carbamates from carboxylic acids. This reaction showcases the compound's utility in synthesizing protected amino acids and related derivatives, facilitating the development of novel synthetic routes for complex organic molecules (Lebel & Leogane, 2005).

Safety and Hazards

For safety and hazards information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

properties

IUPAC Name

tert-butyl N-(azepan-4-yl)carbamate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O2.ClH/c1-11(2,3)15-10(14)13-9-5-4-7-12-8-6-9;/h9,12H,4-8H2,1-3H3,(H,13,14);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRFSAZHRFOYRMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCCNCC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H23ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Azepan-4-yl-carbamic acid tert-butyl ester hydrochloride

CAS RN

1263378-54-6
Record name Carbamic acid, N-(hexahydro-1H-azepin-4-yl)-, 1,1-dimethylethyl ester, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1263378-54-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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